molecular formula C13H19F2NO3 B2437043 2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine CAS No. 2411229-53-1

2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine

Cat. No.: B2437043
CAS No.: 2411229-53-1
M. Wt: 275.296
InChI Key: CDKPGUCMEFJOHH-UHFFFAOYSA-N
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Description

2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine is an organic compound that features a phenyl ring substituted with two methoxy groups and a difluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common approach is the alkylation of 3,5-dimethoxyphenol with 2,2-difluoropropyl bromide under basic conditions to form the intermediate 2,2-difluoropropoxy-3,5-dimethoxybenzene. This intermediate is then subjected to a reductive amination reaction with ethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and amination steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The difluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways involving phenyl derivatives.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine involves its interaction with specific molecular targets. The difluoropropoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The methoxy groups may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: Another difluorinated aromatic compound with different substituents.

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar methoxy substitutions but different overall structure.

Uniqueness

2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine is unique due to the presence of both difluoropropoxy and methoxy groups, which can confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-[4-(2,2-difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO3/c1-13(14,15)8-19-12-10(17-2)6-9(4-5-16)7-11(12)18-3/h6-7H,4-5,8,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKPGUCMEFJOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=C(C=C1OC)CCN)OC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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